molecular formula C8H14N2O2 B1633920 1,4-Cyclohexanedicarboxamide CAS No. 20101-86-4

1,4-Cyclohexanedicarboxamide

Cat. No.: B1633920
CAS No.: 20101-86-4
M. Wt: 170.21 g/mol
InChI Key: ZWUNKULTLYLLTH-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedicarboxamide is an organic compound with the molecular formula C8H14N2O2. It is a derivative of cyclohexane, where two carboxamide groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is known for its crystalline solid form and weak amine-like odor. It is soluble in water and most organic solvents .

Preparation Methods

1,4-Cyclohexanedicarboxamide can be synthesized through various methods:

Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,4-Cyclohexanedicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into cyclohexane-1,4-diamine.

    Substitution: It can undergo substitution reactions where the amide groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Cyclohexanedicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedicarboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds with other molecules, influencing their stability and reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aiming to elucidate its precise molecular interactions .

Comparison with Similar Compounds

1,4-Cyclohexanedicarboxamide can be compared with other similar compounds such as:

    Cyclohexane-1,4-dicarboxylic acid: This compound has carboxylic acid groups instead of amide groups.

    Cyclohexane-1,4-diamine: This compound has amine groups instead of amide groups.

    Cyclohexane-1,4-dicarbonitrile: This compound has nitrile groups instead of amide groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

cyclohexane-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUNKULTLYLLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066556
Record name 1,4-Cyclohexanedicarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20101-86-4, 54657-09-9
Record name 1,4-Cyclohexanedicarboxamide
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URL https://commonchemistry.cas.org/detail?cas_rn=20101-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Cyclohexanedicarboxamide
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Record name 54657-09-9
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Record name 1,4-Cyclohexanedicarboxamide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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